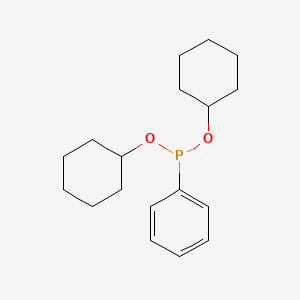![molecular formula C9H14 B14681879 1,6-Dimethylbicyclo[4.1.0]hept-3-ene CAS No. 38749-44-9](/img/structure/B14681879.png)
1,6-Dimethylbicyclo[4.1.0]hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethylbicyclo[410]hept-3-ene is an organic compound with the molecular formula C9H14 It is a bicyclic hydrocarbon that features a cyclopropane ring fused to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dimethylbicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethyl-1,4-cyclohexadiene with bromoform in the presence of potassium tert-butoxide and petroleum ether . The reaction mixture is stirred under nitrogen and then treated with water and benzene to isolate the product. The resulting compound is purified through recrystallization from ether-petroleum ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale organic synthesis techniques. These methods often utilize similar reaction conditions as those used in laboratory settings but are scaled up to accommodate industrial production volumes.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethylbicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
1,6-Dimethylbicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,6-Dimethylbicyclo[4.1.0]hept-3-ene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethylbicyclo[4.1.0]hept-2-ene
- 7,7-Dimethylbicyclo[4.1.0]hept-3-ene
- 7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene
Uniqueness
1,6-Dimethylbicyclo[4.1.0]hept-3-ene is unique due to its specific substitution pattern and the presence of both a cyclopropane and a cyclohexene ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
38749-44-9 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
1,6-dimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C9H14/c1-8-5-3-4-6-9(8,2)7-8/h3-4H,5-7H2,1-2H3 |
Clé InChI |
DKXJATMXWODFGX-UHFFFAOYSA-N |
SMILES canonique |
CC12CC=CCC1(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


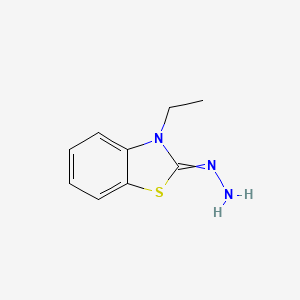

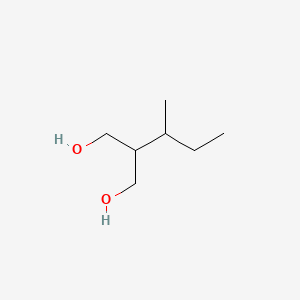
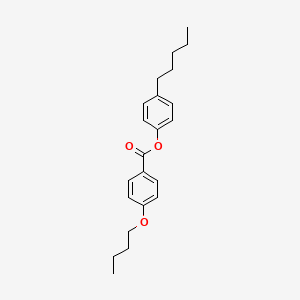
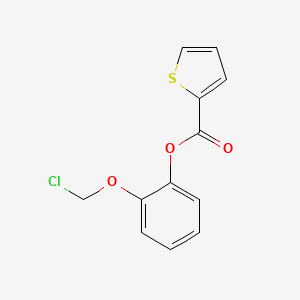
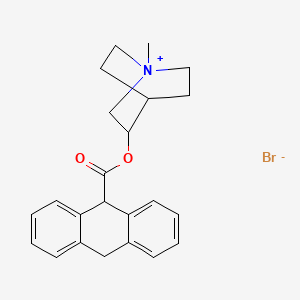

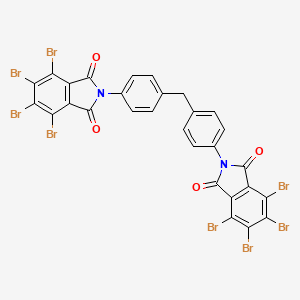
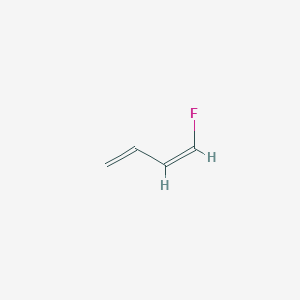
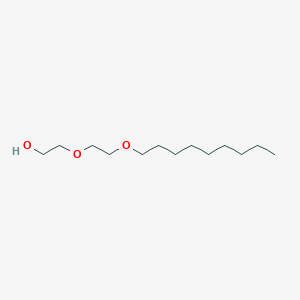
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
